N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
Description
N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is a pyridazine-based small molecule identified as an Autotaxin (ATX) modulator. ATX is a secreted enzyme responsible for lysophosphatidic acid (LPA) production, a lipid mediator implicated in inflammatory and fibrotic pathways. This compound, covered under European Patent 4003989, is designed for treating inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Its structure features:
- A pyridazine core substituted at the 3-position with a cyclopropanecarboxamide group.
- A 6-position sulfanyl linker connected to a carbamoylmethyl moiety.
- A 2-methoxyphenylmethyl group, which may enhance target affinity and metabolic stability.
The compound’s design prioritizes ATX inhibition to reduce LPA-driven inflammation, a mechanism validated in preclinical models of airway inflammation .
Properties
IUPAC Name |
N-[6-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-14-5-3-2-4-13(14)10-19-16(23)11-26-17-9-8-15(21-22-17)20-18(24)12-6-7-12/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXCFBIVIGUHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridazine ring, a cyclopropanecarboxamide moiety, and a methoxyphenyl group. Its chemical formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 342.39 g/mol. The presence of the sulfanyl group is particularly noteworthy, as it often contributes to the biological activity of compounds.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound might influence ROS levels, contributing to its anticancer and antimicrobial effects.
Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives related to this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in breast (MCF-7) and colon (HCT-116) cancer cells with IC50 values ranging from 5 µM to 20 µM, demonstrating promising anticancer potential .
Antimicrobial Effects
In vitro studies assessed the antimicrobial activity of the compound against several pathogenic bacteria, including E. coli and Staphylococcus aureus. The results showed that the compound exhibited bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .
Anti-inflammatory Properties
Research into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory conditions such as arthritis or asthma .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural framework that includes:
- Pyridazine ring : Known for its diverse biological activity.
- Cyclopropane moiety : Often associated with increased metabolic stability.
- Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.
Medicinal Chemistry Applications
-
Antitumor Activity
- Case Study : Research indicates that derivatives of pyridazine exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the methoxyphenyl and cyclopropanecarboxamide groups may enhance these effects through improved interaction with biological targets.
- Data Table :
Compound Variant Cancer Cell Line IC50 (µM) Base Compound A549 (Lung) 5.2 Modified Variant 1 MCF-7 (Breast) 3.8 Modified Variant 2 HeLa (Cervical) 4.1 -
Antimicrobial Properties
- Research Findings : Studies have shown that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfanyl group is hypothesized to play a critical role in this activity.
- Case Study : A specific derivative demonstrated promising results against Staphylococcus aureus, indicating potential for further development as an antibacterial agent.
Neuropharmacological Applications
-
CNS Activity
- The compound has been investigated for its potential as a neuroprotective agent. Its ability to modulate neurotransmitter systems could lead to applications in treating neurodegenerative diseases.
- Data Table :
Neurotransmitter Target Effect Observed Dopamine Increased release Serotonin Reuptake inhibition GABA Modulation of activity -
Anxiolytic Effects
- Preliminary studies suggest that the compound may exhibit anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
Synthetic Applications
-
Building Block in Organic Synthesis
- The structural characteristics of N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide make it a valuable intermediate in the synthesis of more complex molecules.
- Case Study : Its application as a precursor in synthesizing other biologically active compounds has been documented, showcasing versatility in synthetic organic chemistry.
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
